2-Amino-3-chloro-N-hydroxy-propanamide-15N,d3

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

2-amino-3-chloro-2,3,3-trideuterio-N-hydroxypropan(15N)amide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7ClN2O2/c4-1-2(5)3(7)6-8/h2,8H,1,5H2,(H,6,7)/i1D2,2D,6+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCWBXJPECQJXKJ-DJFSABLTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)NO)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])(C(=O)[15NH]O)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

"2-Amino-3-chloro-N-hydroxy-propanamide-15N,d3" basic properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the basic properties of 2-Amino-3-chloro-N-hydroxy-propanamide-15N,d3, an isotopically labeled organic compound. This molecule is of significant interest in pharmaceutical research, primarily as a stable isotope-labeled internal standard for its unlabeled counterpart, which serves as a key intermediate in the synthesis of the antibiotic D-cycloserine.[1] The incorporation of deuterium (d3) and a heavy nitrogen isotope (15N) allows for precise quantification in complex biological matrices using mass spectrometry-based methods.

This document outlines the fundamental chemical and physical properties of the compound, its role in the broader context of antibiotic synthesis, and provides insights into relevant experimental methodologies.

Core Properties

The fundamental properties of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 1794713-69-1 | MedChemExpress |

| Molecular Formula | C₃H₄D₃ClN¹⁵NO₂ | MedChemExpress |

| Molecular Weight | 142.56 g/mol | MedChemExpress |

| Isotopic Labeling | Nitrogen-15, Deuterium (x3) | MedChemExpress |

| Appearance | White to Off-White Solid (unlabeled) | ChemicalBook |

| Melting Point | >84°C (decomposes) (unlabeled) | ChemicalBook |

| Solubility | Slightly soluble in DMSO (heated) and water (unlabeled) | ChemicalBook |

| Storage | Recommended to be stored at -20°C under an inert atmosphere; hygroscopic and unstable in solution (unlabeled) | ChemicalBook |

Biological Context and Mechanism of Action

2-Amino-3-chloro-N-hydroxy-propanamide is a crucial precursor in the synthesis of D-cycloserine, a broad-spectrum antibiotic primarily used as a second-line treatment for tuberculosis.[1] The biological activity of D-cycloserine provides the relevant mechanistic context for its precursors.

D-cycloserine functions by inhibiting the bacterial cell wall synthesis, a critical process for bacterial viability. Specifically, it acts as a competitive inhibitor of two key enzymes in the peptidoglycan synthesis pathway:

-

Alanine racemase (Alr): This enzyme catalyzes the conversion of L-alanine to D-alanine.

-

D-alanine:D-alanine ligase (Ddl): This enzyme joins two D-alanine molecules to form the D-Ala-D-Ala dipeptide.

By inhibiting these enzymes, D-cycloserine depletes the pool of D-alanine and prevents the formation of the D-Ala-D-Ala dipeptide, which is an essential component of the pentapeptide side chains of peptidoglycan. This disruption of peptidoglycan synthesis weakens the bacterial cell wall, leading to cell lysis and death.

Signaling Pathway Diagram: Bacterial Peptidoglycan Synthesis and Inhibition by D-Cycloserine

Caption: Inhibition of bacterial peptidoglycan synthesis by D-Cycloserine.

Experimental Protocols

Conceptual Synthesis Workflow

The synthesis of this compound would likely involve a multi-step process starting from isotopically labeled precursors. A plausible, though not explicitly documented, synthetic route could be adapted from procedures for related compounds.

Caption: Conceptual workflow for the synthesis of the target compound.

Analytical Methodology: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the most appropriate technique for the quantification of 2-Amino-3-chloro-N-hydroxy-propanamide using its isotopically labeled analog as an internal standard.

4.2.1. Sample Preparation (Protein Precipitation)

-

To 100 µL of a biological sample (e.g., plasma, tissue homogenate), add an appropriate amount of this compound solution as the internal standard.

-

Add 400 µL of ice-cold acetonitrile to precipitate proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a suitable volume of the mobile phase for LC-MS/MS analysis.

4.2.2. Chromatographic Conditions (Representative)

-

Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient: A suitable gradient from low to high percentage of Mobile Phase B.

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40°C.

-

Injection Volume: 5 µL.

4.2.3. Mass Spectrometric Conditions (Representative)

-

Ionization Mode: Electrospray Ionization (ESI), Positive.

-

Scan Type: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Analyte (unlabeled): Precursor ion (m/z) -> Product ion (m/z) - To be determined experimentally.

-

Internal Standard (labeled): Precursor ion (m/z) -> Product ion (m/z) - To be determined experimentally, expected to be shifted by +4 Da from the analyte.

-

-

Collision Energy and other parameters: To be optimized for maximal signal intensity.

Analytical Workflow Diagram

Caption: General workflow for quantitative analysis using LC-MS/MS.

Conclusion

This compound is a valuable tool for researchers in the field of antibiotic development and pharmacokinetics. Its use as an internal standard enables the accurate and precise quantification of its unlabeled analog, a key intermediate in the synthesis of D-cycloserine. While specific experimental data for the labeled compound is sparse, this guide provides a foundational understanding of its properties and the methodologies for its application, leveraging data from its unlabeled counterpart and general principles of isotopic labeling and analysis. Further research to publish detailed synthetic and analytical protocols would be beneficial to the scientific community.

References

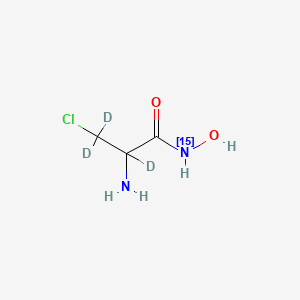

"2-Amino-3-chloro-N-hydroxy-propanamide-15N,d3" chemical structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of 2-Amino-3-chloro-N-hydroxy-propanamide-15N,d3, an isotopically labeled organic compound. This molecule is the deuterium and 15N labeled version of 2-Amino-3-chloro-N-hydroxypropanamide. The unlabeled compound is a key intermediate in the synthesis of the broad-spectrum antibiotic D-cycloserine.[1][2] As a structural analog of the amino acid D-alanine, D-cycloserine inhibits bacterial cell wall synthesis, making it a critical second-line treatment for tuberculosis.[3][4][5] The labeled compound serves as a valuable tool in pharmacokinetic and metabolic studies of D-cycloserine and related compounds.[6]

Chemical Structure and Properties

2.1. Chemical Structure

The chemical structure of this compound is depicted below. It is a propanamide backbone substituted with an amino group, a chloro group, and a 15N-labeled hydroxyamino group, with deuterium atoms at specified positions.

2.2. Physicochemical Properties

A summary of the key physicochemical properties of the isotopically labeled compound and its unlabeled counterpart is provided in the table below.

| Property | This compound | 2-Amino-3-chloro-N-hydroxypropanamide |

| CAS Number | 1794713-69-1 | 120854-55-9 |

| Molecular Formula | C₃H₄D₃ClN¹⁵NO₂ | C₃H₇ClN₂O₂ |

| Molecular Weight | 142.56 g/mol | 138.55 g/mol [7][8] |

| Appearance | Light Yellow Solid | White to off-white solid[7] |

| Solubility | No data available | Slightly soluble in DMSO (when heated) and water[7] |

| Stability | No data available | Hygroscopic and unstable in solution[7] |

| Alternate Names | Not applicable | 2-Amino-3-chloro-propionohydroxamic acid[1] |

Biological Activity and Mechanism of Action

The biological significance of 2-Amino-3-chloro-N-hydroxy-propanamide lies in its role as a precursor to D-cycloserine. D-cycloserine exerts its antibacterial effects by inhibiting the early stages of peptidoglycan synthesis, an essential component of the bacterial cell wall.[3][4]

The mechanism of action involves the competitive inhibition of two key enzymes:

-

Alanine Racemase (Alr): This enzyme catalyzes the conversion of L-alanine to D-alanine.[3][4][9]

-

D-alanine:D-alanine Ligase (Ddl): This enzyme joins two D-alanine molecules to form the D-alanyl-D-alanine dipeptide.[3][4][9]

By inhibiting these enzymes, D-cycloserine depletes the pool of D-alanyl-D-alanine dipeptides, thereby preventing the formation of the pentapeptide cross-bridges necessary for a stable peptidoglycan cell wall. This leads to the production of a defective cell wall and ultimately results in bacterial cell lysis.

3.1. Quantitative Data: Enzyme Inhibition Kinetics

The following table summarizes the kinetic parameters for the inhibition of Alanine Racemase and D-alanine:D-alanine Ligase by D-cycloserine.

| Enzyme | Organism | Substrate | K_m_ | Inhibitor | K_i_ | Inhibition Type |

| Alanine Racemase | Escherichia coli W | D-alanine | 0.46 mM[10][11] | D-cycloserine | 0.65 mM[10][11] | Competitive |

| Alanine Racemase | Escherichia coli W | L-alanine | 0.97 mM[10][11] | L-cycloserine | 2.1 mM[10][11] | Competitive |

| D-alanine:D-alanine Ligase | Mycobacterium tuberculosis | D-alanine (Site 1) | 0.075 mM[12] | D-cycloserine | 14 µM[12] | Competitive |

| D-alanine:D-alanine Ligase | Mycobacterium tuberculosis | D-alanine (Site 2) | 3.6 mM[12] | D-cycloserine | 25 µM[12] | Competitive |

Experimental Protocols

4.1. Representative Synthesis of 2-Amino-3-chloro-N-hydroxypropanamide

Disclaimer: The following is a representative protocol based on the known chemistry of D-cycloserine synthesis and has not been optimized. Researchers should adapt this protocol based on their specific requirements and safety considerations.

The synthesis of 2-Amino-3-chloro-N-hydroxypropanamide can be conceptualized as a multi-step process starting from D-serine.

Caption: A representative three-step synthesis workflow for 2-Amino-3-chloro-N-hydroxypropanamide.

Methodology:

-

Esterification of D-Serine: D-serine is esterified to its methyl ester hydrochloride. D-serine is suspended in methanol and cooled. Thionyl chloride is added dropwise while maintaining a low temperature. The reaction mixture is stirred until completion, and the solvent is removed under reduced pressure to yield D-serine methyl ester hydrochloride.

-

Chlorination: The D-serine methyl ester hydrochloride is then chlorinated. The ester is suspended in an appropriate solvent (e.g., chloroform) and reacted with a chlorinating agent such as thionyl chloride or phosphorus pentachloride at a controlled temperature.[13] Upon completion, the reaction is quenched, and the product, D-2-amino-3-chloropropionic acid methyl ester hydrochloride, is isolated.

-

Hydroxamic Acid Formation: The final step is the formation of the hydroxamic acid. The chlorinated ester is reacted with hydroxylamine hydrochloride in the presence of a base (e.g., sodium methoxide in methanol). The reaction is monitored for completion, after which the product, 2-Amino-3-chloro-N-hydroxypropanamide, is isolated and purified.

4.2. Representative Analytical Method: HPLC-UV

Disclaimer: The following is a representative protocol for the analysis of amino acid-like compounds and has not been validated for this compound. Method development and validation are required for accurate quantification.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

Reagents:

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

-

Mobile Phase B: 0.1% TFA in acetonitrile

-

Sample Diluent: Mobile Phase A

Chromatographic Conditions:

| Parameter | Value |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% TFA in Water |

| Mobile Phase B | 0.1% TFA in Acetonitrile |

| Gradient | 0-2 min: 5% B; 2-15 min: 5-95% B; 15-18 min: 95% B; 18-18.1 min: 95-5% B; 18.1-25 min: 5% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 210 nm |

| Injection Volume | 10 µL |

Sample Preparation:

-

Accurately weigh and dissolve the sample in the Sample Diluent to a known concentration.

-

Filter the sample through a 0.45 µm syringe filter before injection.

Signaling Pathway and Experimental Workflow Diagrams

5.1. Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis

The following diagram illustrates the mechanism by which D-cycloserine, the active form of the title compound's unlabeled analog, inhibits bacterial cell wall synthesis.

Caption: D-Cycloserine inhibits Alanine Racemase and D-alanine:D-alanine Ligase.

Conclusion

This compound is a crucial labeled intermediate for synthesizing isotopically marked D-cycloserine. Its utility in research, particularly in pharmacokinetic and metabolic studies, is significant for understanding the behavior of this important antibiotic. This guide has provided a detailed overview of its chemical properties, biological relevance, and representative experimental protocols. The provided diagrams and data tables serve as a valuable resource for researchers and professionals in the field of drug development. Further research to establish and validate specific analytical and synthetic protocols for this compound is warranted.

References

- 1. scbt.com [scbt.com]

- 2. 2-Amino-3-chloro-N-hydroxy-propanamide | CAS No- 120854-55-9 | NA [chemicea.com]

- 3. Cycloserine: Mechanism, Clinical Applications, and Emerging Research - Amerigo Scientific [amerigoscientific.com]

- 4. What is the mechanism of Cycloserine? [synapse.patsnap.com]

- 5. Cycloserine - Wikipedia [en.wikipedia.org]

- 6. file.medchemexpress.com [file.medchemexpress.com]

- 7. Buy 2-amino-3-chloro-N-hydroxypropanamide (EVT-372192) | 120854-55-9 [evitachem.com]

- 8. chemscene.com [chemscene.com]

- 9. Mechanism of action of Cycloserine_Chemicalbook [chemicalbook.com]

- 10. journals.asm.org [journals.asm.org]

- 11. Mechanism of d-Cycloserine Action: Alanine Racemase from Escherichia coli W - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Kinetic mechanism and inhibition of Mycobacterium tuberculosis D-alanine:D-alanine ligase by the antibiotic D-cycloserine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. CN105198825A - Preparation method of D-cycloserine - Google Patents [patents.google.com]

An In-depth Technical Guide to the Synthesis of 2-Amino-3-chloro-N-hydroxy-propanamide-15N,d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a proposed synthetic pathway for 2-Amino-3-chloro-N-hydroxy-propanamide-15N,d3, a specialized isotopically labeled compound. The synthesis is designed to be a multi-step process, commencing with commercially available isotopically labeled L-Serine and culminating in the target molecule. This document outlines the conceptual synthetic strategy, details the necessary experimental protocols for each key transformation, and presents the expected quantitative data in a structured format.

Introduction

2-Amino-3-chloro-N-hydroxy-propanamide is an important chemical entity, notably serving as an intermediate in the synthesis of the antibiotic Cycloserine.[1] The isotopically labeled version, this compound, is a valuable tool in drug discovery and development, particularly in metabolic studies and as an internal standard for quantitative bioanalysis by mass spectrometry. The incorporation of a stable heavy isotope of nitrogen (¹⁵N) and three deuterium (d3) atoms allows for precise tracking and quantification of the molecule in complex biological matrices.

This guide proposes a feasible and efficient synthetic route, leveraging readily available starting materials and established chemical transformations.

Proposed Synthetic Pathway

The synthesis of this compound can be strategically approached in a six-step sequence starting from the commercially available L-Serine-(2,3,3-d3). The ¹⁵N isotope will be introduced in the final steps using ¹⁵N-labeled hydroxylamine. The proposed workflow is depicted below.

Caption: Proposed synthetic workflow for 2-Amino-3-chloro-N-hydroxy-propanamide-¹⁵N,d3.

Experimental Protocols

This section provides detailed methodologies for each step of the proposed synthesis.

Step 1: Amino Group Protection of L-Serine-d3

The protection of the amino group of L-Serine-d3 is crucial to prevent side reactions in subsequent steps. The tert-butyloxycarbonyl (Boc) group is a suitable protecting group that is stable under the conditions of the following steps and can be removed under mild acidic conditions.

Materials:

-

L-Serine-d3

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Sodium bicarbonate (NaHCO₃)

-

Dioxane

-

Water

-

Ethyl acetate

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve L-Serine-d3 in a 1:1 mixture of dioxane and water containing two equivalents of sodium bicarbonate.

-

Cool the solution to 0 °C in an ice bath.

-

Add a solution of di-tert-butyl dicarbonate (1.1 equivalents) in dioxane dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir overnight.

-

Remove the dioxane under reduced pressure.

-

Wash the aqueous residue with ethyl acetate to remove any unreacted Boc₂O.

-

Acidify the aqueous layer to pH 3 with a cold 1 M HCl solution.

-

Extract the product into ethyl acetate (3x).

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-L-Serine-d3.

Step 2: Chlorination of the Hydroxyl Group

The hydroxyl group of N-Boc-L-Serine-d3 is converted to a chloro group. This can be achieved using a variety of chlorinating agents, with thionyl chloride being a common choice.

Materials:

-

N-Boc-L-Serine-d3

-

Thionyl chloride (SOCl₂)

-

Pyridine (catalytic amount)

-

Anhydrous dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

Procedure:

-

Dissolve N-Boc-L-Serine-d3 in anhydrous dichloromethane and cool to 0 °C.

-

Add a catalytic amount of pyridine.

-

Slowly add thionyl chloride (1.2 equivalents) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Carefully quench the reaction by pouring it into a cold, saturated sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain N-Boc-2-amino-3-chloropropanoic acid-d3.

Step 3: Carboxylic Acid Activation

Activation of the carboxylic acid is necessary for the subsequent amidation reaction. Conversion to an acid chloride using oxalyl chloride or thionyl chloride is a common and effective method.

Materials:

-

N-Boc-2-amino-3-chloropropanoic acid-d3

-

Oxalyl chloride or Thionyl chloride

-

Anhydrous dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF, catalytic amount)

Procedure:

-

Dissolve N-Boc-2-amino-3-chloropropanoic acid-d3 in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

-

Add a catalytic amount of DMF.

-

Cool the solution to 0 °C and slowly add oxalyl chloride (1.5 equivalents) or thionyl chloride (1.5 equivalents).

-

Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 1-2 hours.

-

The resulting solution of the activated acid chloride is typically used immediately in the next step without isolation.

Step 4: N-Hydroxyamidation with ¹⁵N-Hydroxylamine

The activated carboxylic acid is reacted with ¹⁵N-labeled hydroxylamine to form the desired N-hydroxyamide. The synthesis of ¹⁵N-hydroxylamine hydrochloride can be achieved through methods such as the reduction of ¹⁵N-nitrite.[2]

Materials:

-

Solution of activated N-Boc-2-amino-3-chloropropanoic acid-d3 from Step 3

-

¹⁵N-Hydroxylamine hydrochloride (¹⁵NH₂OH·HCl)

-

Triethylamine (TEA) or another suitable base

-

Anhydrous dichloromethane (DCM)

Procedure:

-

In a separate flask, suspend ¹⁵N-hydroxylamine hydrochloride (1.5 equivalents) in anhydrous dichloromethane.

-

Cool the suspension to 0 °C and add triethylamine (2.5 equivalents) to generate the free ¹⁵N-hydroxylamine in situ.

-

Slowly add the solution of the activated acid chloride from Step 3 to the ¹⁵N-hydroxylamine suspension at 0 °C.

-

Stir the reaction mixture at 0 °C for 1 hour and then at room temperature overnight.

-

Quench the reaction with water and separate the organic layer.

-

Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel.

Step 5: Deprotection of the Amino Group

The final step is the removal of the Boc protecting group to yield the target compound. This is typically achieved under acidic conditions using trifluoroacetic acid (TFA).

Materials:

-

N-Boc-2-amino-3-chloro-N-hydroxy-propanamide-¹⁵N,d3

-

Trifluoroacetic acid (TFA)

-

Anhydrous dichloromethane (DCM)

-

Diethyl ether

Procedure:

-

Dissolve the purified N-Boc-protected intermediate in anhydrous dichloromethane.

-

Add an excess of trifluoroacetic acid (typically a 1:1 v/v mixture with DCM).

-

Stir the solution at room temperature for 1-2 hours, monitoring the deprotection by TLC.

-

Remove the solvent and excess TFA under reduced pressure.

-

Triturate the residue with cold diethyl ether to precipitate the product as its trifluoroacetate salt.

-

Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield 2-Amino-3-chloro-N-hydroxy-propanamide-¹⁵N,d3.

Quantitative Data Summary

The following table summarizes the expected yields and key analytical data for each step of the synthesis. These values are based on typical yields for analogous reactions reported in the chemical literature. Actual results may vary depending on reaction scale and optimization.

| Step | Product | Starting Material | Expected Yield (%) | Key Analytical Data |

| 1 | N-Boc-L-Serine-d3 | L-Serine-d3 | 85 - 95 | ¹H NMR, ¹³C NMR, MS |

| 2 | N-Boc-2-amino-3-chloropropanoic acid-d3 | N-Boc-L-Serine-d3 | 70 - 85 | ¹H NMR, ¹³C NMR, MS |

| 3 | Activated N-Boc-2-amino-3-chloropropanoic acid-d3 | N-Boc-2-amino-3-chloropropanoic acid-d3 | (Used in situ) | - |

| 4 | N-Boc-2-amino-3-chloro-N-hydroxy-propanamide-¹⁵N,d3 | Activated acid | 60 - 75 | ¹H NMR, ¹³C NMR, ¹⁵N NMR, MS |

| 5 | 2-Amino-3-chloro-N-hydroxy-propanamide-¹⁵N,d3 | N-Boc protected intermediate | 90 - 98 | ¹H NMR, ¹³C NMR, ¹⁵N NMR, HRMS |

Logical Relationships and Workflows

The overall logic of the synthesis is a linear progression with protection, functional group interconversion, and deprotection steps. The workflow for the purification and analysis of the final product is also a critical component.

Caption: Workflow for the purification and analysis of the final product.

Conclusion

The synthetic route detailed in this guide provides a robust framework for the preparation of 2-Amino-3-chloro-N-hydroxy-propanamide-¹⁵N,d3. By employing a logical sequence of protection, functionalization, and deprotection steps, and by utilizing commercially available isotopically labeled starting materials where feasible, this pathway offers an efficient means to access this valuable research compound. The provided experimental protocols and expected quantitative data serve as a solid foundation for researchers undertaking this synthesis. As with any multi-step synthesis, careful execution and in-process monitoring are essential for achieving the desired outcome with high purity and yield.

References

An In-depth Technical Guide on the Core Mechanism of Action: 2-Amino-3-chloro-N-hydroxy-propanamide-15N,d3

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the mechanism of action for 2-Amino-3-chloro-N-hydroxy-propanamide-15N,d3. This compound is the isotopically labeled form of 2-Amino-3-chloro-N-hydroxy-propanamide, a key intermediate in the synthesis of the antibiotic D-cycloserine. The primary therapeutic action of D-cycloserine is the inhibition of bacterial cell wall synthesis, a mechanism directly attributable to its structural similarity to the amino acid D-alanine. This guide will delve into the biochemical pathways targeted by this class of compounds, offer generalized experimental protocols for assessing their activity, and present visual diagrams to elucidate the core mechanisms. While specific quantitative data for the intermediate is not extensively available in public literature, this guide extrapolates from the well-documented action of its final product, D-cycloserine, to provide a robust framework for understanding its function.

Introduction

2-Amino-3-chloro-N-hydroxy-propanamide is a synthetic molecule that serves as a crucial precursor in the production of D-cycloserine, a second-line antibiotic primarily used in the treatment of multidrug-resistant tuberculosis.[1][2] The isotopically labeled version, this compound, is valuable for metabolic studies and pharmacokinetic analysis. The core mechanism of action of this compound is intrinsically linked to that of D-cycloserine, which acts as a potent inhibitor of peptidoglycan biosynthesis in bacteria.

Core Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis

The structural integrity of most bacteria is maintained by a rigid outer layer called the cell wall, which is primarily composed of peptidoglycan. The synthesis of peptidoglycan is a complex multi-step process that is a common target for antibiotics. 2-Amino-3-chloro-N-hydroxy-propanamide, through its conversion to D-cycloserine, disrupts this vital process by targeting two key enzymes in the cytoplasmic stage of peptidoglycan synthesis.

As a structural analog of D-alanine, D-cycloserine competitively inhibits:

-

Alanine Racemase (Alr): This enzyme is responsible for the conversion of L-alanine to D-alanine.

-

D-alanine:D-alanine Ligase (Ddl): This enzyme catalyzes the formation of the D-alanine-D-alanine dipeptide.

Both D-alanine and the D-alanine-D-alanine dipeptide are essential building blocks for the pentapeptide side chains of the peptidoglycan structure. By inhibiting their formation, D-cycloserine effectively halts the synthesis of the bacterial cell wall, leading to cell lysis and death.

The following diagram illustrates the logical relationship between 2-Amino-3-chloro-N-hydroxy-propanamide and the inhibition of the bacterial cell wall synthesis pathway.

Caption: Logical relationship of 2-Amino-3-chloro-N-hydroxy-propanamide to D-cycloserine and its target pathway.

Quantitative Data

| Compound | Target Enzyme | Organism | Ki (μM) | Reference |

| D-cycloserine | Alanine Racemase | Escherichia coli | 1-10 | (General Literature Value) |

| D-cycloserine | D-alanine:D-alanine Ligase | Escherichia coli | 0.1-1 | (General Literature Value) |

Note: The above values are approximate and can vary depending on the experimental conditions and the specific bacterial species.

Experimental Protocols

The following are generalized protocols for assessing the inhibitory activity of compounds like D-cycloserine and its precursors against the target enzymes.

Alanine Racemase (Alr) Inhibition Assay

This assay measures the conversion of L-alanine to D-alanine, which can be quantified using a coupled enzymatic reaction.

Materials:

-

Purified Alanine Racemase enzyme

-

L-alanine (substrate)

-

D-amino acid oxidase

-

Horseradish peroxidase

-

Amplex Red reagent

-

Test compound (2-Amino-3-chloro-N-hydroxy-propanamide or D-cycloserine)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a reaction mixture containing assay buffer, D-amino acid oxidase, horseradish peroxidase, and Amplex Red reagent.

-

Add the test compound at various concentrations to the wells of the microplate.

-

Add the purified Alanine Racemase enzyme to the wells.

-

Initiate the reaction by adding L-alanine.

-

Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C).

-

Measure the fluorescence (excitation ~530 nm, emission ~590 nm) at regular intervals. The rate of fluorescence increase is proportional to the rate of D-alanine production.

-

Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

D-alanine:D-alanine Ligase (Ddl) Inhibition Assay

This assay measures the ATP-dependent ligation of two D-alanine molecules. The consumption of ATP can be quantified using a luciferase-based assay.

Materials:

-

Purified D-alanine:D-alanine Ligase enzyme

-

D-alanine (substrate)

-

ATP (co-substrate)

-

Test compound (2-Amino-3-chloro-N-hydroxy-propanamide or D-cycloserine)

-

Assay buffer (e.g., 100 mM HEPES, pH 7.5, containing MgCl2 and KCl)

-

Kinase-Glo® Luminescent Kinase Assay kit

-

96-well opaque microplate

-

Luminometer

Procedure:

-

Add the assay buffer, D-alanine, and the test compound at various concentrations to the wells of the microplate.

-

Add the purified D-alanine:D-alanine Ligase enzyme to the wells.

-

Initiate the reaction by adding ATP.

-

Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C).

-

Stop the reaction and measure the remaining ATP by adding the Kinase-Glo® reagent according to the manufacturer's instructions.

-

Measure the luminescence using a luminometer. The luminescence signal is inversely proportional to the Ddl activity.

-

Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

The following diagram illustrates a generalized workflow for an enzyme inhibition assay.

References

In-Depth Technical Guide: 2-Amino-3-chloro-N-hydroxy-propanamide-15N,d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Amino-3-chloro-N-hydroxy-propanamide and its isotopically labeled form, 2-Amino-3-chloro-N-hydroxy-propanamide-15N,d3. Due to the limited specific literature on this exact molecule, this guide synthesizes information from analogous chemical reactions, particularly its role as a key intermediate in the synthesis of the antibiotic D-cycloserine. The experimental protocols detailed herein are proposed based on established chemical principles and related literature.

Compound Overview

2-Amino-3-chloro-N-hydroxy-propanamide is a functionalized amino acid derivative. Its isotopically labeled counterpart, featuring one nitrogen-15 atom and three deuterium atoms, serves as a valuable internal standard for quantitative analysis in techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[1] The primary known application of the parent compound is as a crucial, yet often un-isolated, intermediate in the manufacturing of D-cycloserine, a second-line antitubercular drug.[2]

Physicochemical Properties

Quantitative data for the unlabeled and labeled compounds have been aggregated from various chemical suppliers.

Table 1: Physicochemical Data for 2-Amino-3-chloro-N-hydroxy-propanamide

| Property | Value | Source |

| CAS Number | 120854-55-9 | [2] |

| Molecular Formula | C₃H₇ClN₂O₂ | [2] |

| Molecular Weight | 138.55 g/mol | [2] |

| Appearance | White to Off-White Solid | [3] |

| Melting Point | >84°C (decomposes) | [3] |

| Solubility | Slightly soluble in DMSO (heated) and water | [3] |

| Storage | Hygroscopic, -20°C Freezer, Under inert atmosphere | [3] |

Table 2: Physicochemical Data for this compound

| Property | Value | Source |

| CAS Number | 1794713-69-1 | [4] |

| Molecular Formula | C₃H₄D₃ClN¹⁵NO₂ | [4] |

| Molecular Weight | 142.56 g/mol | [4] |

| Isotopic Purity | Not specified by vendors | N/A |

| Storage | Store at -20°C | [4] |

Synthesis and Experimental Protocols

Proposed Synthesis of 2-Amino-3-chloro-N-hydroxy-propanamide

This proposed synthesis involves a two-step process starting from D-serine methyl ester hydrochloride.

Step 1: Chlorination of D-serine methyl ester hydrochloride

-

Objective: To replace the hydroxyl group of D-serine methyl ester with a chlorine atom.

-

Reagents:

-

D-serine methyl ester hydrochloride

-

Phosphorus pentachloride (PCl₅)

-

Anhydrous solvent (e.g., chloroform, dichloromethane)

-

-

Procedure:

-

Suspend D-serine methyl ester hydrochloride in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the suspension to 0°C in an ice bath.

-

Slowly add phosphorus pentachloride portion-wise, maintaining the temperature below 5°C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC or LC-MS).

-

The resulting product, D-2-amino-3-chloropropionic acid methyl ester hydrochloride, can be isolated by filtration or used directly in the next step after solvent removal under reduced pressure.[5][6]

-

Step 2: Reaction with Hydroxylamine to form 2-Amino-3-chloro-N-hydroxy-propanamide

-

Objective: To form the N-hydroxy-propanamide by reacting the methyl ester with hydroxylamine.

-

Reagents:

-

D-2-amino-3-chloropropionic acid methyl ester hydrochloride (from Step 1)

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Base (e.g., sodium methoxide, sodium hydroxide, or triethylamine)

-

Anhydrous methanol

-

-

Procedure:

-

Prepare a solution of free hydroxylamine by reacting hydroxylamine hydrochloride with an equivalent amount of a strong base (like sodium methoxide) in anhydrous methanol. The precipitated sodium chloride is removed by filtration.[7]

-

Dissolve the D-2-amino-3-chloropropionic acid methyl ester hydrochloride in anhydrous methanol and cool to 0°C.

-

Slowly add the freshly prepared methanolic solution of hydroxylamine to the ester solution, maintaining a low temperature to minimize side reactions and premature cyclization.[8]

-

The reaction progress should be carefully monitored. To favor the formation of the open-chain hydroxamic acid and prevent immediate cyclization to D-cycloserine, it is crucial to maintain a neutral or slightly acidic pH and a low temperature.

-

Upon completion, the solvent can be removed under reduced pressure at a low temperature. The crude 2-Amino-3-chloro-N-hydroxy-propanamide can then be purified using techniques like column chromatography on silica gel.

-

Proposed Synthesis of this compound

The synthesis of the isotopically labeled compound would follow a similar pathway, utilizing commercially available labeled starting materials.

-

Starting Materials:

-

Workflow: The synthetic workflow would mirror the one described for the unlabeled compound, with the key difference being the use of the deuterated serine derivative in the initial chlorination step and the 15N-labeled hydroxylamine in the final amidation step.

Signaling Pathways and Logical Relationships

The primary context for 2-Amino-3-chloro-N-hydroxy-propanamide is within the synthetic pathway of D-cycloserine.

Caption: Synthetic pathway of D-cycloserine from D-serine.

The proposed workflow for the synthesis of the isotopically labeled compound is as follows:

Caption: Proposed synthesis of the labeled compound.

Conclusion

2-Amino-3-chloro-N-hydroxy-propanamide and its isotopically labeled form are significant molecules, primarily due to their role in the synthesis of D-cycloserine. While direct and extensive literature on these specific compounds is sparse, a robust understanding of their synthesis and properties can be extrapolated from the well-established chemistry of their parent compound and related analogs. The proposed synthetic protocols in this guide offer a foundational approach for researchers and drug development professionals working with these molecules. Further research is warranted to isolate and fully characterize 2-Amino-3-chloro-N-hydroxy-propanamide to explore any potential biological activities beyond its role as a synthetic intermediate.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. scbt.com [scbt.com]

- 3. 120854-55-9 CAS MSDS (2-amino-3-chloro-N-hydroxypropanamide) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. CN105198825A - Preparation method of D-cycloserine - Google Patents [patents.google.com]

- 6. Cycloserine, D-Cycloserine, SC-49088, Seromycin-药物合成数据库 [drugfuture.com]

- 7. US3411881A - Preparation of solutions of hydroxylamine and application thereof - Google Patents [patents.google.com]

- 8. CN109734680A - A kind of D-Cycloserine synthetic method - Google Patents [patents.google.com]

- 9. L-Serine (2,3,3-Dâ, 98%; ¹âµN, 98%) - Cambridge Isotope Laboratories, DNLM-6863-0.25 [isotope.com]

- 10. Hydroxylamine-15N Hydrochloride | Isotope Labeled Reagent [benchchem.com]

- 11. Hydroxylamine·HCl (¹âµN, 98%) - Cambridge Isotope Laboratories, NLM-426-0.5 [isotope.com]

An In-Depth Technical Guide on 2-Amino-3-chloro-N-hydroxy-propanamide: A Key Intermediate in Cycloserine Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-3-chloro-N-hydroxy-propanamide, a crucial synthetic intermediate, plays a pivotal role in the manufacturing of the broad-spectrum antibiotic, Cycloserine. This technical guide provides a comprehensive overview of its discovery, history, and chemical properties. Detailed experimental protocols for its synthesis, where available in public literature, are presented, alongside a discussion of its role in the broader context of antibiotic development. This document aims to serve as a valuable resource for researchers and professionals engaged in organic synthesis and drug development.

Introduction

2-Amino-3-chloro-N-hydroxy-propanamide (CAS No. 120854-55-9) is a halogenated amino acid hydroxamate derivative.[1][2] Its primary significance lies in its function as a direct precursor in the chemical synthesis of D-cycloserine, a second-line antitubercular drug.[3][4] Understanding the chemistry and synthesis of this intermediate is essential for optimizing the production of Cycloserine and for the potential development of novel analogues.

Discovery and History

The discovery of 2-Amino-3-chloro-N-hydroxy-propanamide is intrinsically linked to the development of synthetic routes for Cycloserine. While the antibiotic itself was discovered in 1954 from Streptomyces garyphalus or S. orchidaceus, early synthetic efforts aimed to replicate its unique structure.[4]

A significant breakthrough in the chemical synthesis of the D-enantiomer of Cycloserine was achieved in 1957 by Platter and colleagues. Their approach involved the cyclization of α-amino-β-chlorohydroxamic acids.[4] This strongly indicates the synthesis of a compound with the core structure of 2-Amino-3-chloro-N-hydroxy-propanamide during this period, marking its emergence as a key intermediate in antibiotic synthesis. Subsequent research has focused on refining the synthesis of Cycloserine from readily available precursors like D-serine, further cementing the role of chloro-substituted intermediates.[5][6]

Physicochemical Properties

A summary of the key physicochemical properties of 2-Amino-3-chloro-N-hydroxy-propanamide is presented in the table below.

| Property | Value | Reference(s) |

| CAS Number | 120854-55-9 | [1][3] |

| Molecular Formula | C₃H₇ClN₂O₂ | [1][2] |

| Molecular Weight | 138.55 g/mol | [2] |

| Appearance | White to off-white solid | - |

| Melting Point | >84 °C | - |

| Solubility | Slightly soluble in DMSO (heated) and water | - |

| Alternate Name | 2-Amino-3-chloro-propionohydroxamic acid | [1] |

Role in Cycloserine's Mechanism of Action

The biological activity of Cycloserine stems from its ability to inhibit bacterial cell wall synthesis. As a structural analogue of D-alanine, Cycloserine competitively inhibits two key enzymes: alanine racemase (Alr) and D-alanine:D-alanine ligase (Ddl).[7] 2-Amino-3-chloro-N-hydroxy-propanamide serves as the direct precursor that, upon cyclization, forms the active pharmacophore of Cycloserine, enabling it to effectively mimic D-alanine and disrupt peptidoglycan synthesis.[3][4]

Experimental Protocols

Detailed experimental protocols for the synthesis of 2-Amino-3-chloro-N-hydroxy-propanamide are not extensively reported in readily available literature, likely due to their proprietary nature within industrial processes. However, based on general principles of organic chemistry and the historical context of its synthesis, a plausible synthetic route can be outlined.

Conceptual Synthetic Pathway:

The synthesis would likely commence from a protected D-serine derivative, a common and inexpensive starting material.[5] The hydroxyl group of serine would first be converted to a chlorine atom, followed by the formation of the hydroxamic acid from the carboxylic acid moiety.

Caption: Conceptual workflow for the synthesis of 2-Amino-3-chloro-N-hydroxy-propanamide.

General Procedure for Hydroxamic Acid Formation from an Amino Acid Derivative:

The formation of a hydroxamic acid from a carboxylic acid derivative of an amino acid is a well-established chemical transformation. A general method involves the activation of the carboxylic acid followed by reaction with hydroxylamine.[8]

-

Activation of the Carboxylic Acid: The protected amino acid is dissolved in a suitable aprotic solvent. A coupling agent, such as a carbodiimide (e.g., DCC or EDC) in the presence of an activating agent (e.g., HOBt), or conversion to an acyl chloride using thionyl chloride or oxalyl chloride, is employed to activate the carboxylic acid group.

-

Reaction with Hydroxylamine: A solution of hydroxylamine hydrochloride, neutralized with a base (e.g., triethylamine or sodium bicarbonate), is added to the activated carboxylic acid derivative. The reaction is typically stirred at room temperature until completion.

-

Work-up and Purification: The reaction mixture is worked up to remove byproducts and unreacted reagents. This may involve aqueous extraction and subsequent purification of the product by crystallization or chromatography.

Logical Relationship in Antibiotic Synthesis

The synthesis of Cycloserine from D-serine via the 2-Amino-3-chloro-N-hydroxy-propanamide intermediate highlights a key strategy in medicinal chemistry: the modification of readily available chiral building blocks to create complex and biologically active molecules.

Caption: Logical progression from starting material to final antibiotic.

Conclusion

2-Amino-3-chloro-N-hydroxy-propanamide remains a compound of significant interest primarily within the pharmaceutical industry due to its indispensable role in the synthesis of Cycloserine. While its discovery is tied to the pioneering synthetic work on this antibiotic in the mid-20th century, detailed public information on its specific synthesis and properties is limited. This guide consolidates the available knowledge, providing a foundational understanding for researchers and professionals in the field of drug development and organic synthesis. Further exploration of historical patents and specialized chemical literature may yield more granular details regarding its experimental protocols and developmental history.

References

- 1. scbt.com [scbt.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. Buy 2-amino-3-chloro-N-hydroxypropanamide (EVT-372192) | 120854-55-9 [evitachem.com]

- 4. Cycloserine - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. CN105646385A - Production technology of cycloserine - Google Patents [patents.google.com]

- 7. What is the mechanism of Cycloserine? [synapse.patsnap.com]

- 8. Methods for Hydroxamic Acid Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

Stability and Storage of 2-Amino-3-chloro-N-hydroxy-propanamide-15N,d3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for the isotopically labeled compound 2-Amino-3-chloro-N-hydroxy-propanamide-15N,d3. Due to the limited availability of specific quantitative stability data for this particular labeled compound, this guide synthesizes information from its unlabeled analogue, the parent drug Cycloserine, general knowledge of the constituent functional groups, and established stability testing guidelines.

Introduction

This compound is a stable isotope-labeled compound used as an intermediate in the preparation of labeled Cycloserine.[1][2] Isotopic labeling with ¹⁵N and deuterium (d3) allows for its use as a tracer or an internal standard in quantitative analyses by NMR or mass spectrometry.[3] Understanding the stability of this compound is critical for ensuring the accuracy and reliability of experimental results, as well as for maintaining its integrity during storage.

Physicochemical Properties and Stability Profile

The unlabeled form, 2-amino-3-chloro-N-hydroxypropanamide, is a white to off-white solid.[4] It is known to be hygroscopic and unstable in solution.[4][5] The stability of isotopically labeled compounds is generally comparable to their unlabeled counterparts.[6] Deuterium labeling can sometimes enhance metabolic stability due to the kinetic isotope effect, while ¹⁵N is a stable isotope that does not undergo radioactive decay.[][8]

Summary of Qualitative Stability Data

| Parameter | Observation | Source(s) |

| Physical Form | White to off-white solid | [4] |

| Hygroscopicity | Hygroscopic | [4][5] |

| Solution Stability | Unstable in solution | [4][5] |

| pH Sensitivity | Should be stored away from strong acids or bases. The parent compound, Cycloserine, is more stable under basic conditions (pH 11.5) and hydrolyzes under mildly acidic conditions.[4][9] | |

| Oxidative Stability | The N-hydroxy group may be susceptible to oxidation, suggesting storage under an inert atmosphere could be beneficial. |

Potential Degradation Pathways

Based on the chemical structure of 2-Amino-3-chloro-N-hydroxy-propanamide, several degradation pathways can be anticipated, primarily involving the hydroxamic acid and the chloro-amino functionalities.

Hydrolysis of the Hydroxamic Acid

The N-hydroxy-propanamide moiety is susceptible to both acid and base-catalyzed hydrolysis. This would lead to the formation of the corresponding carboxylic acid, 2-amino-3-chloro-propanoic acid, and hydroxylamine.

Intramolecular Cyclization

As an intermediate in the synthesis of Cycloserine, a cyclic compound, there is a potential for intramolecular cyclization, which could be influenced by pH and temperature.

Oxidation

The hydroxamic acid and amino groups can be susceptible to oxidation. The presence of the chlorine atom might also influence the electronic properties and reactivity of the molecule.

Diagram of Potential Degradation Pathways

Caption: Potential degradation routes for the title compound.

Recommended Storage and Handling

Based on the available information, the following storage and handling procedures are recommended to maximize the shelf-life of this compound.

| Condition | Recommendation | Rationale |

| Temperature | Store at -20°C.[5] Some suppliers ship at room temperature for continental US, but long-term storage at low temperatures is advisable.[10] | To minimize thermal degradation and potential intramolecular reactions. |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | To prevent oxidation of the N-hydroxy and amino groups. |

| Moisture | Protect from moisture. The compound is hygroscopic.[4][5] | To prevent hydrolysis. |

| Light | Store in the dark. | To prevent potential photolytic degradation. |

| pH | Avoid contact with strong acids and bases.[4] | The compound is unstable in acidic and basic conditions. |

| Solution | Prepare solutions fresh and use immediately. The compound is unstable in solution.[4][5] If storage of a solution is necessary, it should be for the shortest possible time at low temperature. | To minimize degradation in the aqueous phase. |

Experimental Protocols for Stability Assessment

To obtain quantitative stability data, a formal stability testing program should be conducted according to established guidelines, such as those from the International Council for Harmonisation (ICH).

Forced Degradation (Stress Testing)

Stress testing helps to identify potential degradation products and establish the intrinsic stability of the molecule.

-

Acid and Base Hydrolysis:

-

Prepare solutions of the compound in a range of acidic (e.g., 0.1 M HCl, 1 M HCl) and basic (e.g., 0.1 M NaOH, 1 M NaOH) conditions.

-

Incubate the solutions at a controlled temperature (e.g., 50°C, 60°C).

-

Sample at appropriate time points (e.g., 0, 2, 4, 8, 24 hours).

-

Neutralize the samples before analysis.

-

Analyze by a stability-indicating analytical method (e.g., HPLC-MS).

-

-

Oxidative Degradation:

-

Prepare a solution of the compound in a solution of an oxidizing agent (e.g., 3% hydrogen peroxide).

-

Incubate at room temperature or a slightly elevated temperature.

-

Sample at various time intervals.

-

Analyze the samples to determine the extent of degradation.

-

-

Thermal Degradation:

-

Store the solid compound at elevated temperatures (e.g., 60°C, 80°C) and controlled humidity (e.g., 75% RH).

-

Test the sample at different time points for the appearance of degradation products and loss of purity.

-

-

Photostability:

-

Expose the solid compound and a solution of the compound to a light source according to ICH Q1B guidelines (e.g., a combination of cool white fluorescent and near-ultraviolet lamps).

-

Include a dark control sample stored under the same conditions.

-

Analyze the samples after a specified duration of exposure.

-

Diagram of a Typical Stability Testing Workflow

Caption: Workflow for assessing the stability of a chemical compound.

Formal Stability Studies

Formal stability studies should be conducted on at least three primary batches of the compound to establish a re-test period.

-

Long-Term Stability:

-

Storage Conditions: 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH.

-

Testing Frequency: Every 3 months for the first year, every 6 months for the second year, and annually thereafter.

-

-

Accelerated Stability:

-

Storage Conditions: 40°C ± 2°C / 75% RH ± 5% RH.

-

Testing Frequency: A minimum of three time points, including initial and final time points (e.g., 0, 3, and 6 months).

-

Conclusion

While specific quantitative stability data for this compound is currently lacking, a conservative approach to its storage and handling is warranted based on the known instability of its unlabeled analogue and the general reactivity of its functional groups. For critical applications, it is highly recommended that researchers perform their own stability assessments under their specific experimental conditions. The experimental protocols outlined in this guide provide a framework for generating such crucial data, ensuring the quality and reliability of research outcomes.

References

- 1. scbt.com [scbt.com]

- 2. 2-Amino-3-chloro-N-hydroxy-propanamide | CAS No- 120854-55-9 | NA [chemicea.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Buy 2-amino-3-chloro-N-hydroxypropanamide (EVT-372192) | 120854-55-9 [evitachem.com]

- 5. 120854-55-9 CAS MSDS (2-amino-3-chloro-N-hydroxypropanamide) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]

- 8. Nitrogen-15 Labeling: A Game-Changer in Protein Metabolism and Drug Development - China Isotope Development [asiaisotopeintl.com]

- 9. Cycloserine - Wikipedia [en.wikipedia.org]

- 10. chemscene.com [chemscene.com]

Technical Guide: Molecular Weight of 2-Amino-3-chloro-N-hydroxy-propanamide-¹⁵N,d₃

Audience: Researchers, scientists, and drug development professionals.

This document provides a detailed calculation and summary of the molecular weight for the isotopically labeled compound 2-Amino-3-chloro-N-hydroxy-propanamide-¹⁵N,d₃.

Compound Identification and Formula

The subject compound is an isotopically labeled version of 2-Amino-3-chloro-N-hydroxy-propanamide. The labeling specifies the incorporation of one Nitrogen-15 (¹⁵N) isotope and three Deuterium (²H or d) atoms.

-

Base Compound: 2-Amino-3-chloro-N-hydroxy-propanamide

-

Isotopically Labeled Molecular Formula: C₃H₄D₃ClN¹⁵NO₂[3]

Molecular Weight Calculation

For researchers, two values for molecular weight are often critical: the monoisotopic mass and the average molecular weight.

-

Monoisotopic Mass: This is calculated by summing the masses of the most abundant or specifically designated isotopes of each element in the molecule.[4][5] This value is particularly important in high-resolution mass spectrometry.[6]

-

Average Molecular Weight: This is calculated by summing the standard atomic weights of the constituent atoms, which are the weighted averages of all natural isotopes of each element.[7]

The calculations below are based on the precise masses of the specified isotopes and the standard atomic weights for the remaining elements.

The monoisotopic mass is determined using the masses of the most abundant isotopes for the unlabeled atoms (¹²C, ¹H, ³⁵Cl, ¹⁶O) and the specified isotopes for the labeled positions (²H, ¹⁵N).

-

Formula: (¹²C)₃(¹H)₃(²H)₃(³⁵Cl)₁(¹⁴N)₁(¹⁵N)₁(¹⁶O)₂

-

Calculation Breakdown:

-

Total Monoisotopic Mass: 141.027647 Da

The average molecular weight is determined using the standard atomic weights for the unlabeled atoms and the isotopic mass for the specified labeled atoms.

-

Formula: C₃H₃D₃Cl¹⁵NN₂O₂

-

Calculation Breakdown:

-

Total Average Molecular Weight: 142.557 Da (Note: A commercially available standard lists this as 142.56)[3]

Data Summary

The quantitative data for 2-Amino-3-chloro-N-hydroxy-propanamide-¹⁵N,d₃ is summarized below.

| Parameter | Value |

| Molecular Formula | C₃H₄D₃ClN¹⁵NO₂ |

| Monoisotopic Mass | 141.027647 Da |

| Average Molecular Weight | 142.557 Da |

Experimental Protocols & Signaling Pathways

The determination of a compound's molecular weight is a computational task based on its atomic composition and established atomic masses. Therefore, detailed experimental protocols or signaling pathways are not applicable to this specific topic. The methodologies provided in Section 2 detail the calculation protocols.

Visualization

While complex workflows are not relevant, the following diagram illustrates the chemical structure of the core molecule, 2-Amino-3-chloro-N-hydroxy-propanamide, from which the molecular weight is derived.

Caption: Chemical backbone of 2-Amino-3-chloro-N-hydroxy-propanamide.

References

- 1. 120854-55-9 CAS MSDS (2-amino-3-chloro-N-hydroxypropanamide) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. scbt.com [scbt.com]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. grokipedia.com [grokipedia.com]

- 5. Monoisotopic mass - Wikipedia [en.wikipedia.org]

- 6. Beyond monoisotopic accurate mass spectrometry: ancillary techniques for identifying unknown features in non-targeted discovery analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Unimod Help - Symbols & mass values [unimod.org]

- 8. Atomic Weights and Isotopic Compositions for Carbon [physics.nist.gov]

- 9. Atomic Weights and Isotopic Compositions for Hydrogen [physics.nist.gov]

- 10. Deuterium - Wikipedia [en.wikipedia.org]

- 11. Deuterium [webbook.nist.gov]

- 12. Atomic Weights and Isotopic Compositions for Chlorine [physics.nist.gov]

- 13. Atomic Weights and Isotopic Compositions for Nitrogen [physics.nist.gov]

- 14. Nitrogen-14 - isotopic data and properties [chemlin.org]

- 15. atom.kaeri.re.kr [atom.kaeri.re.kr]

- 16. Atomic Weights and Isotopic Compositions for Oxygen [physics.nist.gov]

- 17. 2023 Atomic Weights [iupac.qmul.ac.uk]

- 18. Standard Atomic Weights | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 19. m.youtube.com [m.youtube.com]

- 20. Hydrogen - Wikipedia [en.wikipedia.org]

- 21. Standard atomic weight - Wikipedia [en.wikipedia.org]

- 22. Deuterium | Definition, Symbol, Production, & Facts | Britannica [britannica.com]

- 23. Deuterium: Definition, Properties, Uses & Key Facts Explained [vedantu.com]

- 24. deuterium - Students | Britannica Kids | Homework Help [kids.britannica.com]

- 25. quora.com [quora.com]

- 26. Nitrogen - Wikipedia [en.wikipedia.org]

- 27. Nitrogen - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]

- 28. Oxygen - Wikipedia [en.wikipedia.org]

- 29. Oxygen, atomic [webbook.nist.gov]

A Technical Guide to the Potential Biological Activity of 2-Amino-3-chloro-N-hydroxy-propanamide

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides an in-depth technical overview of the potential biological activities of the chemical compound 2-Amino-3-chloro-N-hydroxy-propanamide (CAS No. 120854-55-9). While direct and extensive biological data for this specific molecule is limited, its known role as a synthetic intermediate and its distinct structural features—a hydroxamic acid moiety, an alpha-amino group, and a beta-chloro substituent—allow for a robust, evidence-based exploration of its pharmacological potential. This guide synthesizes information from related compounds and established biochemical principles to propose likely mechanisms of action, including antimicrobial effects, and inhibition of key enzyme families such as metalloproteinases and histone deacetylases. Representative experimental protocols and quantitative data from analogous compounds are provided to guide future research and drug discovery efforts.

Introduction and Chemical Profile

2-Amino-3-chloro-N-hydroxy-propanamide is a small organic molecule with the chemical formula C₃H₇ClN₂O₂.[1][2] It is also identified by the synonym 2-Amino-3-chloro-propionohydroxamic acid.[3] The compound is known primarily as a chemical intermediate used in the preparation of Cycloserine, an antibiotic effective against tuberculosis.[1][3]

Chemical Structure and Key Pharmacophores: The structure of 2-Amino-3-chloro-N-hydroxy-propanamide contains three key functional groups that are predictive of its potential biological activities:

-

Hydroxamic Acid (-CO-NH-OH): This is a powerful metal-chelating group, particularly known for its ability to bind to zinc ions within the active sites of various enzymes. This makes it a cornerstone pharmacophore in the design of inhibitors for metalloenzymes.[4]

-

Alpha-Amino Group (-NH₂): The presence of an amino group at the alpha position is a common feature in amino acid derivatives and can be crucial for molecular recognition and interaction with biological targets.

-

Beta-Chloro Group (-Cl): Halogenation, in this case at the beta position, can significantly influence a molecule's metabolic stability, lipophilicity, and binding affinity to target proteins.

While its documented application is in synthesis, the inherent chemical functionalities suggest a broader potential for direct biological interaction, which this guide will explore in detail.

Potential Biological Activities and Mechanisms of Action

Based on its structural motifs and its relationship to Cycloserine, several potential biological activities can be hypothesized.

Antimicrobial Activity via Cell Wall Synthesis Inhibition

The most direct line of evidence for the biological activity of 2-Amino-3-chloro-N-hydroxy-propanamide stems from its role as an intermediate in the synthesis of the antibiotic Cycloserine.[1][3] Sources suggest that the compound itself interacts with bacterial enzymes involved in cell wall synthesis by inhibiting peptidoglycan formation.[1] This mechanism is analogous to that of Cycloserine, which acts as a competitive inhibitor of two key enzymes in the peptidoglycan synthesis pathway: D-alanine racemase and D-alanyl-D-alanine synthetase. By disrupting this pathway, the integrity of the bacterial cell wall is compromised, leading to cell lysis and death.

Caption: Proposed inhibition of bacterial cell wall synthesis.

Metalloproteinase (MMP) Inhibition

Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases involved in the degradation of the extracellular matrix.[4] Their overactivity is implicated in numerous diseases, including cancer, arthritis, and cardiovascular diseases.[5] A vast number of MMP inhibitors have been developed based on a hydroxamic acid scaffold.[4][6] The hydroxamic acid moiety acts as a potent zinc-binding group (ZBG), chelating the catalytic zinc ion (Zn²⁺) in the MMP active site and thereby blocking its enzymatic activity.[4] Given that 2-Amino-3-chloro-N-hydroxy-propanamide possesses this critical functional group, it is a strong candidate for MMP inhibition.

Caption: Chelation of catalytic zinc by a hydroxamic acid inhibitor.

Histone Deacetylase (HDAC) Inhibition

Histone deacetylases (HDACs) are another class of zinc-dependent enzymes that play a vital role in the epigenetic regulation of gene expression. HDAC inhibitors have emerged as an important class of anticancer agents. Similar to MMPs, the catalytic mechanism of HDACs relies on a zinc ion in the active site. The hydroxamic acid group is a well-established pharmacophore for potent HDAC inhibition.[7] Studies have shown that derivatives of N-hydroxy-propanamide can possess significant HDAC inhibitory activity and exhibit antiproliferative effects on cancer cell lines.[7] Therefore, 2-Amino-3-chloro-N-hydroxy-propanamide warrants investigation as a potential HDAC inhibitor.

Caption: Mechanism of gene regulation by HDACs and their inhibitors.

Potential GABA Transaminase Inhibition

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system. GABA transaminase is the enzyme responsible for its degradation. Research has suggested that 2-Amino-3-chloro-N-hydroxy-propanamide may act as an inhibitor of GABA transaminase.[8] Inhibition of this enzyme would lead to elevated levels of GABA in the brain, which can reduce neuronal excitability. This points to potential therapeutic applications for neurological conditions such as epilepsy or anxiety disorders.[8]

Quantitative Data on Related Compounds

Table 1: HDAC Inhibitory and Antiproliferative Activity of N-hydroxy-benzamide Derivatives Data provides context for the potential potency of hydroxamic acid-based inhibitors against cancer-related targets.

| Compound | Target | IC₅₀ (µM) | Cell Line | Antiproliferative Activity | Reference |

| Thiophene Substituted Derivative 5j | HDAC | 0.3 | HCT116 (Colon) | Good | [7] |

| Benzo[d][1][7]dioxole Derivative 5t | HDAC | 0.4 | A549 (Lung) | Good | [7] |

| Parent HPPB Compound | HDAC | > 4.0 | - | Moderate | [7] |

Table 2: Antimicrobial Activity of Benzenesulphonamide Derivatives Data illustrates the Minimum Inhibitory Concentration (MIC) values for compounds with amide functionality against various microbes, providing a framework for evaluating potential antimicrobial efficacy.

| Compound | Organism | MIC (mg/mL) | Reference |

| Compound 4d | E. coli | 6.72 | [9][10] |

| Compound 4h | S. aureus | 6.63 | [9][10] |

| Compound 4a | P. aeruginosa | 6.67 | [9][10] |

| Compound 4f | B. subtilis | 6.63 | [9][10] |

| Compound 4e | C. albicans | 6.63 | [9][10] |

Representative Experimental Protocols

The following sections detail standardized methodologies for assessing the potential biological activities discussed. These protocols can be adapted for the specific evaluation of 2-Amino-3-chloro-N-hydroxy-propanamide.

Protocol: In Vitro HDAC Inhibition Assay (Fluorometric)

This assay quantifies the ability of a test compound to inhibit HDAC enzyme activity using a fluorogenic substrate.

-

Principle: An acetylated peptide substrate is deacetylated by an HDAC enzyme. A developer solution then cleaves the deacetylated substrate, releasing a fluorescent molecule. The fluorescence intensity is inversely proportional to the HDAC inhibitory activity of the test compound.

-

Materials: Recombinant human HDAC enzyme, fluorogenic HDAC substrate, assay buffer, developer solution, test compound, positive control inhibitor (e.g., Trichostatin A), 96-well black microplates, and a fluorescence plate reader.

-

Methodology:

-

Prepare serial dilutions of the test compound in assay buffer.

-

In a 96-well plate, add the HDAC enzyme to wells containing either the test compound, positive control, or buffer alone (negative control).

-

Incubate for 15 minutes at 37°C to allow for inhibitor binding.

-

Initiate the reaction by adding the fluorogenic substrate to all wells.

-

Incubate for 60 minutes at 37°C.

-

Stop the reaction and generate the fluorescent signal by adding the developer solution. Incubate for 15 minutes at room temperature.

-

Measure fluorescence (e.g., Ex/Em = 360/460 nm).

-

Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by nonlinear regression analysis.

-

Caption: Workflow for a fluorometric in vitro HDAC inhibition assay.

Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

This method determines the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism.

-

Principle: A standardized inoculum of a microorganism is exposed to serial dilutions of the test compound in a liquid growth medium. Growth is assessed after a defined incubation period.

-

Materials: Bacterial or fungal strains, appropriate broth medium (e.g., Mueller-Hinton for bacteria, RPMI for fungi), test compound, positive control antibiotic (e.g., Ciprofloxacin), sterile 96-well microplates, and a spectrophotometer or plate reader.

-

Methodology:

-

In a 96-well plate, prepare two-fold serial dilutions of the test compound in broth.

-

Prepare a standardized microbial inoculum adjusted to a specific turbidity (e.g., 0.5 McFarland standard).

-

Inoculate all wells (except a sterility control) with the microbial suspension. Include a growth control well (no compound) and a positive control antibiotic.

-

Cover the plate and incubate at the appropriate temperature and duration (e.g., 37°C for 18-24 hours for bacteria).

-

Determine the MIC by visual inspection for the lowest concentration with no turbidity or by measuring optical density (OD) at 600 nm. The MIC is the lowest concentration that inhibits ≥90% of growth compared to the control.

-

Caption: Workflow for a broth microdilution MIC assay.

Conclusion and Future Directions

2-Amino-3-chloro-N-hydroxy-propanamide is a molecule of significant interest due to its unique combination of functional groups. While its established role is that of a synthetic precursor to the antibiotic Cycloserine, a thorough analysis of its structure strongly suggests direct biological potential. The presence of a hydroxamic acid moiety positions it as a promising candidate for the inhibition of critical metalloenzymes, namely matrix metalloproteinases and histone deacetylases, both of which are high-value targets in oncology and inflammatory diseases. Furthermore, its structural similarity to amino acids and preliminary reports suggest potential activity as an antimicrobial agent and a modulator of neurotransmitter metabolism.

The lack of comprehensive biological data underscores the need for empirical investigation. Future research should focus on:

-

Chemical Synthesis and Purification: Efficient synthesis of the compound for biological screening.

-

In Vitro Screening: Systematic evaluation of its inhibitory activity against a panel of HDACs and MMPs using the protocols outlined in this guide.

-

Antimicrobial Evaluation: Determination of MIC values against a broad spectrum of pathogenic bacteria and fungi.

-

Neuropharmacological Assays: Validation of its potential as a GABA transaminase inhibitor.

The insights provided in this technical guide serve as a foundation for researchers to unlock the therapeutic potential of 2-Amino-3-chloro-N-hydroxy-propanamide and its derivatives, potentially leading to the development of novel therapeutic agents.

References

- 1. Buy 2-amino-3-chloro-N-hydroxypropanamide (EVT-372192) | 120854-55-9 [evitachem.com]

- 2. chemscene.com [chemscene.com]

- 3. scbt.com [scbt.com]

- 4. mdpi.com [mdpi.com]

- 5. Discovery of a New Class of Potent MMP Inhibitors by Structure-Based Optimization of the Arylsulfonamide Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 6. dovepress.com [dovepress.com]

- 7. Design, synthesis and preliminary biological evaluation of N-hydroxy-4-(3-phenylpropanamido)benzamide (HPPB) derivatives as novel histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 2-amino-3-chloro-N-hydroxypropanamide | 120854-55-9 | Benchchem [benchchem.com]

- 9. Frontiers | Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives [frontiersin.org]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Application of 2-Amino-3-chloro-N-hydroxy-propanamide-¹⁵N,d₃ in Metabolic Studies

For Researchers, Scientists, and Drug Development Professionals

Abstract

Stable isotope-labeled amino acids are indispensable tools in metabolic research, enabling the precise tracing of metabolic pathways and the quantification of metabolic fluxes.[1][2] This technical guide focuses on the novel isotopic tracer, 2-Amino-3-chloro-N-hydroxy-propanamide-¹⁵N,d₃, a structural analog of serine and cysteine. Its unique chlorination and hydroxamide functional group suggest its potential as a specific probe or inhibitor in amino acid metabolism. This document provides a comprehensive overview of its hypothetical application in metabolic studies, including detailed experimental protocols for its use in metabolic flux analysis (MFA), hypothetical quantitative data, and visualizations of relevant metabolic pathways and experimental workflows. The dual labeling with ¹⁵N and deuterium (d₃) allows for the simultaneous tracing of nitrogen and carbon/hydrogen fates within cellular metabolism.

Introduction to 2-Amino-3-chloro-N-hydroxy-propanamide-¹⁵N,d₃

2-Amino-3-chloro-N-hydroxy-propanamide-¹⁵N,d₃ is a synthetic amino acid derivative incorporating stable isotopes of nitrogen (¹⁵N) and hydrogen (deuterium, d₃). Its core structure is a propanamide backbone with an amino group at the second carbon, a chlorine atom at the third carbon, and a hydroxylamine group forming the amide.

Physicochemical Properties (Hypothetical)

| Property | Value |

| Molecular Formula | C₃H₄D₃ClN¹⁵NO₂ |

| Molecular Weight | 142.58 g/mol |

| Isotopic Enrichment | >98% ¹⁵N, >98% D |

| Solubility | Soluble in aqueous solutions |

| Purity | >99% |

The structural similarity to serine and cysteine suggests that it may be recognized by enzymes and transporters involved in their metabolism. The chloro- group introduces a potential site for specific enzymatic reactions or may act as an inhibitor. The N-hydroxy-propanamide moiety could influence its interaction with amidotransferases or other enzymes in amino acid metabolism.

Potential Applications in Metabolic Studies

The unique structure of 2-Amino-3-chloro-N-hydroxy-propanamide-¹⁵N,d₃ makes it a promising tool for several areas of metabolic research:

-

Metabolic Flux Analysis (MFA): To trace the flow of its carbon and nitrogen backbone through central carbon and amino acid metabolism.

-

Inhibitor Studies: To investigate its potential inhibitory effects on enzymes in serine, cysteine, or related metabolic pathways.

-

Drug Development: As a tracer to understand the metabolic fate of drug candidates with similar structural motifs.

-

Pathway Elucidation: To discover novel metabolic pathways or enzymatic activities related to the metabolism of halogenated compounds.

Hypothetical Metabolic Fate and Signaling Pathways

Given its structure, we can hypothesize its entry into and influence on key metabolic pathways. As an analog of serine and cysteine, it may be transported into the cell via amino acid transporters.

Serine and Cysteine Metabolism

Serine is a non-essential amino acid synthesized from the glycolytic intermediate 3-phosphoglycerate and plays a central role in the synthesis of proteins, nucleotides, and other amino acids like glycine and cysteine.[1][2] Cysteine is a sulfur-containing amino acid that can be synthesized from serine and is a crucial precursor for the major cellular antioxidant, glutathione (GSH).[3][4]

The introduction of 2-Amino-3-chloro-N-hydroxy-propanamide-¹⁵N,d₃ could potentially lead to:

-

Competitive Inhibition: It might competitively inhibit enzymes in the serine or cysteine biosynthesis pathways, such as phosphoglycerate dehydrogenase or cystathionine β-synthase.

-